molecular formula C6H5FN2O B13000381 5-Amino-2-fluoroisonicotinaldehyde

5-Amino-2-fluoroisonicotinaldehyde

Cat. No.: B13000381
M. Wt: 140.11 g/mol
InChI Key: UZKQPUXMMKCKJF-UHFFFAOYSA-N
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Description

5-Amino-2-fluoroisonicotinaldehyde (CAS: 1260790-23-5) is a fluorinated pyridine derivative featuring an amino group at the 5-position and an aldehyde functional group at the 4-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are critical intermediates in drug discovery due to their ability to modulate biological activity through hydrogen bonding and steric effects.

Its aldehyde group makes it a versatile building block for condensation reactions, such as forming Schiff bases or serving as a precursor for heterocyclic expansions.

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

5-amino-2-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2

InChI Key

UZKQPUXMMKCKJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods

Industrial production of 5-Amino-2-fluoroisonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Amino-2-fluoroisonicotinaldehyde with its analogs based on structural features, commercial availability, and inferred reactivity (Table 1).

Functional Group Variations

  • 5-Amino-2-fluoroisonicotinamide (CAS: 1804146-12-0): Replaces the aldehyde with a carboxamide group (-CONH₂). With three suppliers, it is more accessible than the aldehyde derivative.
  • 5-Amino-2-fluoroisonicotinic acid hydrochloride (CAS: 1216799-30-2): Features a carboxylic acid group (-COOH) and a hydrochloride salt. The ionic nature enhances solubility in aqueous systems, advantageous for formulation in pharmaceuticals. It has the highest supplier count (4), indicating broader industrial demand.
  • 5-Amino-2-fluoroisonicotinonitrile (CAS: 1805075-60-8): The nitrile group (-CN) offers electrophilic reactivity for nucleophilic additions or cycloadditions. Its two suppliers align with the aldehyde derivative, suggesting comparable specialty applications.

Positional Isomers

  • 5-Amino-2-fluoronicotinaldehyde (CAS: 1288999-92-7): A positional isomer with the aldehyde at the 3-position of the pyridine ring. Structural differences may alter steric hindrance and electronic effects, impacting binding affinity in target proteins.
  • 5-Amino-2-fluoronicotinic acid (CAS: 1427082-09-4): The carboxylic acid analog of the nicotinaldehyde isomer. Similar to its isonicotinic counterpart, it likely serves as a bioactive scaffold but is less commercially available (1 supplier).

Non-Pyridine Analogs

  • 5-Amino-2-fluorophenol (CAS: Not specified): A benzene-ring derivative with a hydroxyl group. The absence of a pyridine nitrogen reduces basicity but increases solubility in organic solvents. Its high supplier count (12) reflects widespread use in dyes or polymer synthesis.

Data Table: Comparative Overview

Compound Name CAS Number Key Functional Group Suppliers Inferred Applications
This compound 1260790-23-5 Aldehyde (-CHO) 2 Drug intermediates, Schiff bases
5-Amino-2-fluoroisonicotinamide 1804146-12-0 Carboxamide (-CONH₂) 3 Enzyme inhibitors
5-Amino-2-fluoroisonicotinic acid HCl 1216799-30-2 Carboxylic acid (-COOH) 4 Pharmaceutical salts
5-Amino-2-fluoroisonicotinonitrile 1805075-60-8 Nitrile (-CN) 2 Electrophilic synthons
5-Amino-2-fluoronicotinaldehyde 1288999-92-7 Aldehyde (-CHO) 1 Niche medicinal chemistry
5-Amino-2-fluorophenol Not specified Phenol (-OH) 12 Polymers, agrochemicals

Research Findings and Limitations

  • Reactivity Trends: The aldehyde group in this compound enables nucleophilic attacks, whereas the nitrile and carboxamide derivatives undergo distinct transformations (e.g., hydrolysis or amidations).
  • Commercial Insights: Higher supplier numbers for acid and phenol derivatives correlate with stability and formulation flexibility, critical for industrial scalability.
  • Data Gaps : Detailed physicochemical properties (e.g., melting points, solubility) and direct biological activity data are absent in the provided evidence. Further studies are needed to quantify these parameters.

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